2,2'-(Dodecane-1,12-diylbis(thio))bisethanol

Lipophilicity Partition coefficient Structure-property relationship

2,2'-(Dodecane-1,12-diylbis(thio))bisethanol (CAS 41891-96-7) is a linear α,ω-bis(2-hydroxyethylthio)alkane belonging to the dithiaalkanediol class. It features a central dodecane (C12) spacer flanked by two thioether linkages, each terminating in a primary hydroxyl group.

Molecular Formula C16H34O2S2
Molecular Weight 322.6 g/mol
CAS No. 41891-96-7
Cat. No. B12671870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Dodecane-1,12-diylbis(thio))bisethanol
CAS41891-96-7
Molecular FormulaC16H34O2S2
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESC(CCCCCCSCCO)CCCCCSCCO
InChIInChI=1S/C16H34O2S2/c17-11-15-19-13-9-7-5-3-1-2-4-6-8-10-14-20-16-12-18/h17-18H,1-16H2
InChIKeyXPFPXZRKIRAJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Dodecane-1,12-diylbis(thio))bisethanol (CAS 41891-96-7): A C12 Dithiaalkanediol for Specialized Research and Industrial Procurement


2,2'-(Dodecane-1,12-diylbis(thio))bisethanol (CAS 41891-96-7) is a linear α,ω-bis(2-hydroxyethylthio)alkane belonging to the dithiaalkanediol class [1]. It features a central dodecane (C12) spacer flanked by two thioether linkages, each terminating in a primary hydroxyl group. With a molecular formula of C16H34O2S2 and a molecular weight of 322.6 g/mol, this compound serves as a versatile building block in organic synthesis, polymer chemistry, and materials science [2]. Its dual hydroxyl-thioether architecture enables applications ranging from polythioether and polyester monomer syntheses to serving as a hydrolysis marker for sesquimustard-type chemical warfare agents (CWAs) .

Why C12 Spacer Length Matters: Avoiding Substitution Pitfalls with 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol


Within the homologous series of α,ω-bis(2-hydroxyethylthio)alkanes, the length of the central methylene spacer chain fundamentally governs hydrophobicity, molecular flexibility, and intermolecular spacing [1]. Substituting the C12 compound with its C10 analog (Tiadenol, CAS 6964-20-1), the C6 analog (CAS 5416-14-8), or the C2 analog (CAS 5244-34-8) results in substantially different partition coefficients (XLogP3), conformational degrees of freedom, and physical states. These differences directly impact solubility, melt-processability, crosslink density in polymer networks, and analytical retention behavior—rendering simple 'same-class' interchange unreliable without quantitative verification [2]. The following evidence guide provides the specific, head-to-head data needed to make a procurement or formulation decision among these candidates.

Quantitative Differentiation of 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol from Its Closest Analogs: An Evidence-Based Selection Guide


Hydrophobicity (XLogP3) Gradient Across the Homologous Series: C12 Provides the Highest Lipophilicity Within the Dithiaalkanediol Class

The computed XLogP3-AA values from PubChem demonstrate a systematic increase in lipophilicity with increasing central alkane chain length across the dithiaalkanediol series. The C12 compound (4.8) is 1.0 log unit more lipophilic than the C10 analog (Tiadenol, 3.8), 3.2 log units higher than the C6 analog (1.6), and 4.8 log units above the C2 analog (0). This means the C12 compound partitions approximately 10-fold more into octanol relative to water compared to C10, and over 1,500-fold more than the C6 analog [1][2][3].

Lipophilicity Partition coefficient Structure-property relationship QSAR

Molecular Weight and Stoichiometric Differentiation for Polymer Formulation and Molar Equivalence Calculations

The molecular weight of the C12 compound (322.6 g/mol) is 9.5% higher than the C10 analog (294.5 g/mol), 35.3% higher than the C6 analog (238.4 g/mol), and 77.0% higher than the C2 analog (182.3 g/mol) [1][2]. For step-growth polymerizations where precise stoichiometric balance between diol and co-monomer (e.g., diisocyanate, diacid chloride) dictates final molecular weight, using an incorrect analog without adjusting molar mass calculations would result in a stoichiometric imbalance proportional to the molecular weight discrepancy .

Polymer chemistry Stoichiometry Monomer design Polythioether synthesis

Conformational Flexibility: Rotatable Bond Count in the C12 Compound Enables Distinct Polymer Segment Dynamics Compared to Shorter Analogs

The C12 compound possesses 17 rotatable bonds, compared to 15 for C10, 11 for C6, and 7 for the C2 analog [1][2][3]. This higher degree of conformational freedom translates into greater chain flexibility and a larger ensemble of accessible conformations in solution or melt. In polymer main-chain applications, the C12 spacer provides a longer, more flexible segment between crosslink points or crystalline domains, which can be leveraged to tune glass transition temperature (Tg) and elastic modulus without altering the reactive end-group chemistry.

Conformational entropy Polymer physics Rotatable bonds Chain flexibility

Physical State and Predicted Boiling Point Differentiation: C12 Analog is Processed as a Liquid Unlike the Crystalline C2 Analog

The C2 analog (CAS 5244-34-8) is a crystalline solid with a reported melting point of 64–67 °C, requiring melt-processing or solvent dissolution for use in ambient-temperature formulations . In contrast, the long C12 hydrocarbon spacer disrupts crystallinity; the monofunctional analog 2-(dodecylthio)ethanol exhibits a melting point of 28.5 °C [1], and the C12 dithiaalkanediol is expected to be a viscous liquid or low-melting semi-solid at room temperature based on its predicted boiling point of 481.6 ± 20.0 °C and density of 1.022 g/cm³ [2]. This physical state difference is critical for solvent-free processing, coating formulations, and liquid injection molding applications.

Physical state Processability Melting point Formulation

Topological Polar Surface Area Constancy Across the Series Highlights That All Differentiation Resides in the Hydrophobic Spacer

All four dithiaalkanediols (C2, C6, C10, C12) share an identical topological polar surface area (TPSA) of 91.1 Ų, as computed by Cactvs in PubChem [1][2][3]. This constancy reflects the identical polar atom composition (two hydroxyl oxygens and two thioether sulfurs, each contributing the same TPSA increment). Consequently, any observed difference in partitioning, solubility, or biological transport among these analogs arises exclusively from the hydrophobic methylene spacer length—not from variations in hydrogen-bonding capacity or polar interactions.

TPSA Polar surface area Drug-likeness Membrane permeability

Synthesis and Application Context: C12 Dithiaalkanediol as a Hydrolysis Marker and Polymer Building Block Distinct from the Pharmacologically Active C10 Analog

The dithiaalkanediol class, including the C12 compound, is recognized as an important biological and environmental degradation product (hydrolysis marker) of sesquimustard-type CWAs [1]. While the C10 analog (Tiadenol) is a known hypolipidemic pharmaceutical agent with established DrugBank and MeSH entries [2], the C12 compound has no registered pharmaceutical indication, positioning it as a non-pharma research chemical and industrial intermediate. The reversed-phase HPLC method developed by Acharya et al. enables simultaneous detection of dithiaalkanediols across chain lengths n = 1–10, with retention time scaling predictably with logP—an analytical framework directly applicable to C12 compound purity assessment [3].

Chemical warfare agent marker Polythioether synthesis Environmental forensics Monomer

Optimal Procurement and Application Scenarios for 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol Based on Quantitative Differentiation Evidence


Hydrophobic Polythioether and Polyester Monomer Synthesis Requiring Long Spacer Length

When synthesizing polythioethers or polyesters where a long, flexible hydrophobic spacer between reactive termini is critical for low Tg or elastomeric properties, the C12 compound is the longest-chain dithiaalkanediol commercially available. Its 17 rotatable bonds and XLogP3 of 4.8 provide maximum backbone flexibility and hydrophobicity within the series, surpassing C10 in both metrics by 13% and 26% respectively [1]. For step-growth polymerizations with diacids or diisocyanates, the C12 spacer yields a repeat unit with distinct solubility and thermal properties compared to C10-based polymers [2].

Environmental Forensics: Hydrolysis Marker for Long-Chain Sesquimustard CWAs

Bis(2-hydroxyethylthio)alkanes, including the C12 compound, serve as definitive hydrolysis markers for the detection and attribution of sesquimustard-type chemical warfare agents in environmental samples [3]. The C12 compound's higher logP (4.8 vs. 3.8 for C10, 1.6 for C6) results in longer reversed-phase HPLC retention times, enabling unambiguous chromatographic resolution from shorter-chain analogs in complex environmental matrices. The established mass spectral fragmentation library for this compound class supports confident identification via LC-MS/MS [3].

Liquid-Phase Formulation Component Where Crystalline Analogs Require Heating

For ambient-temperature liquid formulations—such as reactive diluents, coating components, or solvent-free processing aids—the C12 compound's expected liquid or low-melting semi-solid state offers a distinct handling advantage over the crystalline C2 analog (mp 64–67 °C), which would require heated storage and transfer lines . Its density of approximately 1.022 g/cm³ and high predicted boiling point of ~482 °C indicate low volatility, making it suitable for high-temperature curing processes without evaporative loss [4].

Structure-Property Relationship Studies Requiring Systematic Variation of Spacer Length

For systematic SAR or materials science studies investigating the effect of alkane spacer length on polymer properties, self-assembled monolayer (SAM) packing, or surfactant behavior, the C12 compound fills a critical gap between the C10 pharmaceutical analog (Tiadenol) and longer aliphatic systems. The 9.5% mass increase and 1.0 logP unit difference relative to C10 provide a measurable, statistically significant increment for regression modeling of structure-property relationships [1].

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